Cas no 818-38-2 (Diethyl glutarate)

Diethyl glutarate structure
Diethyl glutarate structure
Diethyl glutarate
818-38-2
C9H16O4
188.220943450928
MFCD00009212
39956
13163

Diethyl glutarate Properties

Names and Identifiers

    • Diethyl glutarate
    • Diethyl glutarate, (Glutaric acid diethyl ester)
    • Glutaric acid diethyl ester
    • Diethyl Pentanediate
    • 1,5-diethyl pentanedioate
    • 1,5-pentanedioic acid diethyl ester
    • diethyl 1,3-propanedicarboxylate
    • diethyl 1,5-pentanedioate
    • Diethyl pentanedioate
    • Ethyl glutarate
    • Glutaric acid diethyl
    • Pentanedioic acid diethyl
    • RARECHEM AL BI 0547
    • Glutaric acid, diethyl ester (6CI, 7CI, 8CI)
    • Pentanedioic acid, diethyl ester (9CI)
    • NSC 8890
    • +Expand
    • MFCD00009212
    • OUWSNHWQZPEFEX-UHFFFAOYSA-N
    • 1S/C9H16O4/c1-3-12-8(10)6-5-7-9(11)13-4-2/h3-7H2,1-2H3
    • O=C(CCCC(OCC)=O)OCC
    • 1777327

Computed Properties

  • 188.10500
  • 0
  • 4
  • 8
  • 188.104859
  • 13
  • 147
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1
  • nothing
  • 0
  • 52.6

Experimental Properties

  • 1.28290
  • 52.60000
  • n20/D 1.423(lit.)
  • 230°C(lit.)
  • -24.1°C
  • Fahrenheit: 203 ° f
    Celsius: 95 ° c
  • Colorless, syrupy liquid.
  • Soluble in alcohol and ether, slightly soluble in water.
  • 1.022 g/mL at 25 °C(lit.)

Diethyl glutarate Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003PXD-25g
Diethyl glutarate
818-38-2 98%
25g
$13.00 2024-04-21
A2B Chem LLC
AB72769-25g
Diethyl glutarate
818-38-2 98%
25g
$12.00 2024-04-19
Aaron
AR003Q5P-5g
Diethyl glutarate
818-38-2
5g
$3.00
abcr
AB136325-25 g
Glutaric acid diethyl ester; 98%
818-38-2
25g
€48.80 2022-06-12
Ambeed
A161183-10g
Diethyl glutarate
818-38-2 98%
10g
$7.0 2024-07-24
Chemenu
CM255149-1000g
Diethyl glutarate
818-38-2 98%
1000g
$101
Enamine
EN300-247653-0.1g
1,5-diethyl pentanedioate
818-38-2 95%
0.1g
$19.0 2024-06-19
eNovation Chemicals LLC
Y1045827-500g
Diethyl glutarate
818-38-2 98%
500g
$200 2022-05-25
Life Chemicals
F0001-2102-0.25g
Diethyl Glutarate
818-38-2 95%+
0.25g
$33.0 2023-09-07
TRC
D476703-1g
Diethyl Glutarate
818-38-2
1g
$64.00 2023-05-18

Diethyl glutarate Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid ;  75 °C; 25 min, 1.0 MPa, 130 °C; 0.06 MPa, 120 °C
Reference
Method and apparatus for producing c4-c6 diacid ester of low c chain alcohol
, China, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: Toluene ;  2.5 h, 110 °C
Reference
Synthesis of alkyl glutarates by using heteropoly acid as catalyst
Xu, Shengxian; et al, Huagong Shikan, 2002, 16(1), 29-32

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Ethanol ,  Toluene ,  Water ;  75 °C; 75 °C → 78 °C
Reference
Synthesis of 3-Ethyl-2-hydroxy-2-cyclopenten-1-one
Yan, Feng; et al, Shenyang Huagong Xueyuan Xuebao, 2002, 16(3), 188-190

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Samarium ,  Samarium bromide (SmBr3) Solvents: tert-Butanol ,  Tetrahydrofuran
Reference
Preparation of new samarium reducing reagents and their use in synthesis
Yoshizawa, Takeshi; et al, Nippon Kagaku Kaishi, 1993, (5), 482-6

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Hydrogen peroxide Solvents: Ethanol ;  10 °C; 1 h, 20 - 25 °C
Reference
Facile and Selective Procedure for the Synthesis of Bridged 1,2,4,5-Tetraoxanes; Strong Acids As Cosolvents and Catalysts for Addition of Hydrogen Peroxide to β-Diketones
Terent'ev, Alexander O.; et al, Journal of Organic Chemistry, 2009, 74(9), 3335-3340

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hantzsch ester Catalysts: 4-Methylbenzenethiol ,  Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Dichloromethane ;  12 h, 25 °C
Reference
Radical-Mediated Strategies for the Functionalization of Alkenes with Diazo Compounds
Su, Yong-Liang; et al, Journal of the American Chemical Society, 2020, 142(32), 13846-13855

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Benzylamine Solvents: Ethanol
Reference
Spiroaziridination of cycloalkylidene esters under high pressure
Rulev, Alexandre; et al, European Journal of Organic Chemistry, 2001, (13), 2569-2576

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Zinc chloride Solvents: Water ;  30 min, 50 °C
1.2 Catalysts: Oxirane, 2-methyl-, polymer with oxirane, bis(2-bromo-2-methylpropanoate), tribl… ;  10 min
Reference
Effect of dicarbonyl complexing agents on double metal cyanide catalysts toward copolymerization of CO2 and propylene oxide
Tran, Chinh Hoang ; et al, Catalysis Today, 2021, 375, 335-342

Synthetic Circuit 9

Reaction Conditions
1.1 Solvents: Ethanol
Reference
Preparation and characterization of oxadiazoles derived from Ibuprofen
Mousa, Enaam Fadil; et al, Journal of Pharmaceutical Sciences and Research, 2018, 10(9), 2297-2304

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Zinc chloride ,  Tripotassium hexacyanocobaltate Solvents: Water ;  30 min, 70 °C
1.2 10 min
Reference
Effect of α-, β-, γ-, and δ-dicarbonyl complexing agents on the double metal cyanide-catalyzed ring-opening polymerization of propylene oxide
Tran, Chinh Hoang ; et al, Catalysis Today, 2021, 375, 429-440

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Thionyl chloride ;  rt → reflux; 1.5 h, cooled
2.1 Solvents: Ethanol
Reference
Preparation and characterization of oxadiazoles derived from Ibuprofen
Mousa, Enaam Fadil; et al, Journal of Pharmaceutical Sciences and Research, 2018, 10(9), 2297-2304

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Manganese ,  Sodium chloride Catalysts: 1,10-Phenanthroline ,  Nickel chloride hexahydrate Solvents: Dimethylacetamide ;  2 h
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  3 min
Reference
Mechanical Activation of Zero-Valent Metal Reductants for Nickel-Catalyzed Cross-Electrophile Coupling
Jones, Andrew C.; et al, ACS Catalysis, 2022, 12(21), 13681-13689

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Potassium peroxymonosulfate Solvents: Ethanol ;  18 h, rt
Reference
Direct oxidative cleavage of α- and β-dicarbonyls and α-hydroxy ketones to diesters with KHSO5
Yan, Jun; et al, Journal of Organic Chemistry, 2004, 69(26), 9299-9302

Synthetic Circuit 14

Reaction Conditions
Reference
An improved acid-cleavage via reaction of ethyl acetoacetates with 1,2-diaminobenzene
Kaupp, Gerd; et al, Synthesis, 1985, (5), 555-6

Synthetic Circuit 15

Reaction Conditions
1.1 Catalysts: Triphenylphosphine ,  Dichlorobis(triphenylphosphine)palladium
Reference
Metals in organic syntheses. Part XII. Hydrocarboalkoxylation of ethyl 3-butenoate catalyzed by palladium complexes
Cavinato, G.; et al, Journal of Molecular Catalysis, 1985, 32(2), 211-8

Synthetic Circuit 16

Reaction Conditions
1.1 Catalysts: Stannous chloride ,  Dichlorobis(triphenylphosphine)palladium Solvents: Benzene
Reference
Metals in organic syntheses. Part XII. Hydrocarboalkoxylation of ethyl 3-butenoate catalyzed by palladium complexes
Cavinato, G.; et al, Journal of Molecular Catalysis, 1985, 32(2), 211-8

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Allyl bromide Solvents: Ethanol ;  12 h, 60 °C
Reference
Unlocking Amides through Selective C-N Bond Cleavage: Allyl Bromide-Mediated Divergent Synthesis of Nitrogen-Containing Functional Groups
Govindan, Karthick ; et al, Organic Letters, 2021, 23(24), 9419-9424

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  5 min, 0 °C; 0 °C → rt; 16 h, rt
2.1 Reagents: Manganese ,  Sodium chloride Catalysts: 1,10-Phenanthroline ,  Nickel chloride hexahydrate Solvents: Dimethylacetamide ;  2 h
2.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  3 min
Reference
Mechanical Activation of Zero-Valent Metal Reductants for Nickel-Catalyzed Cross-Electrophile Coupling
Jones, Andrew C.; et al, ACS Catalysis, 2022, 12(21), 13681-13689

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Ferrate(1-), tetracarbonylhydro-, sodium (1:1), (TB-5-12)-
1.2 Reagents: Iodine
Reference
Sodium tetracarbonylhydridoferrate
Hossain, M. Mahmun; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-3

Diethyl glutarate Raw materials

Diethyl glutarate Preparation Products

Diethyl glutarate Suppliers

HU BEI YONG KUO Technology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:818-38-2)
SUN YAO
18064098002
1248580055@qq.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:818-38-2)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:818-38-2)
A LA DING
anhua.mao@aladdin-e.com

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